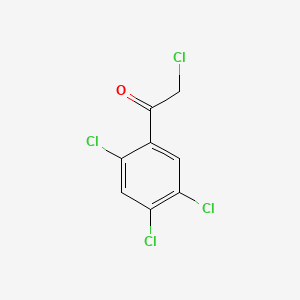![molecular formula C14H11N5 B1212084 2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile is a member of triazolopyrimidines.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a core structure related to your compound, have been extensively studied. For instance, the synthesis of bis-[1,2,3]triazolo[1,5-a:4′,5′-d]pyrimidinones from reactions of 5-azido-4-alkoxycarbonyl-1,2,3-triazoles with active methylene nitriles, and the confirmation of their structures using NMR and X-ray analysis, is detailed in a study by L'abbé et al. (2010) (L'abbé et al., 2010).
- Another study by Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and Hirshfeld surface analysis of a derivative of [1,2,4]triazolo[1,5-a]pyrimidine (Lahmidi et al., 2019).
Chemical Transformations
- Research by Lipson et al. (2012) showed the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine using Vilsmeier–Haack conditions, demonstrating the versatility of these compounds in chemical reactions (Lipson et al., 2012).
- The generation of [1,2,4]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions was explored by Hori et al. (1985), showcasing the potential for creating diverse derivatives (Hori et al., 1985).
Biological Applications
- Nicolaï et al. (1994) synthesized and evaluated the pharmacological activity of new nonpeptide angiotensin II receptor antagonists derived from [1,2,4]-triazolo[1,5-c]pyrimidine, demonstrating their potential in medical applications (Nicolaï et al., 1994).
- A study by Massari et al. (2017) on the efficient synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives illustrated the potential of these compounds for the preparation of biologically active compounds, with specific applications in inhibiting influenza virus RNA polymerase (Massari et al., 2017).
Propriétés
Formule moléculaire |
C14H11N5 |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11N5/c1-10-7-13(19-14(18-10)16-9-17-19)12(8-15)11-5-3-2-4-6-11/h2-7,9,12H,1H3 |
Clé InChI |
XAIXXRRMUITDRQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NN2C(=C1)C(C#N)C3=CC=CC=C3 |
SMILES canonique |
CC1=NC2=NC=NN2C(=C1)C(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)

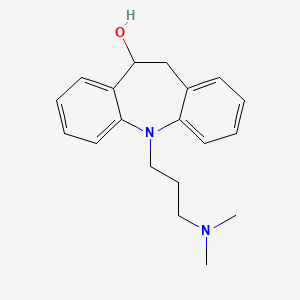
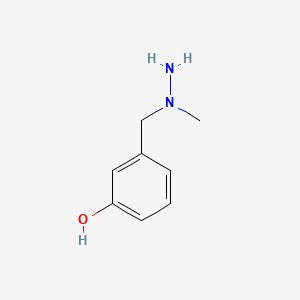
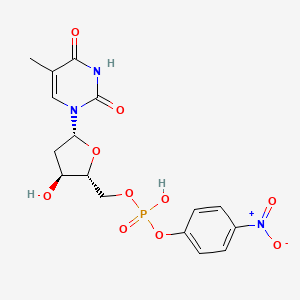


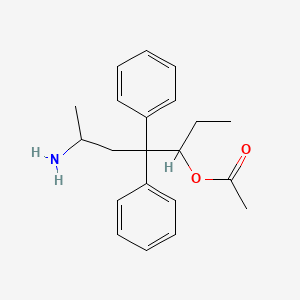
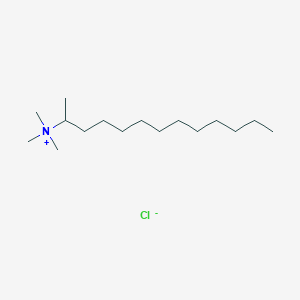


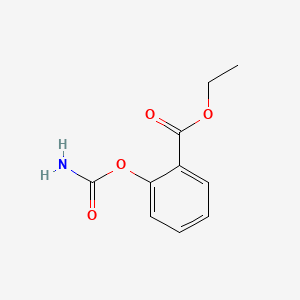
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
